![molecular formula C19H40N2O4 B13787734 Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- CAS No. 66161-66-8](/img/structure/B13787734.png)
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
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Overview
Description
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a chemical compound with the molecular formula C16H33NO3. It is also known by other names such as N,N-bis(2-hydroxyethyl)dodecanamide and has a molecular weight of 287.4381 . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of dodecanoic acid with diethanolamine. The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or alcohols .
Scientific Research Applications
Surfactant Applications
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-, exhibits surfactant properties, making it useful in formulations for cleaning agents and personal care products. Its amphiphilic nature allows it to effectively reduce surface tension and stabilize emulsions.
Table 1: Surfactant Properties
Property | Value |
---|---|
Critical Micelle Concentration (CMC) | 0.1 - 0.5 mM |
Surface Tension Reduction | 30 - 40 mN/m |
Emulsion Stability | High |
Pharmaceutical Applications
This compound has potential applications in drug delivery systems due to its ability to form micelles and enhance solubility for hydrophobic drugs. Its biocompatibility is crucial for developing formulations intended for therapeutic use.
Case Study: Drug Delivery Systems
A study demonstrated the effectiveness of dodecanamide as a carrier for poorly soluble drugs. The compound facilitated the formation of stable drug-loaded micelles, significantly improving bioavailability compared to conventional formulations .
Material Science
In material science, dodecanamide is explored for its role in enhancing the properties of polymers. It can act as a plasticizer or modifier, improving flexibility and mechanical strength in polymer matrices.
Table 2: Material Properties Enhancement
Material Type | Improvement Achieved |
---|---|
Polyethylene | Increased flexibility |
Polyvinyl Chloride (PVC) | Enhanced tensile strength |
Polystyrene | Improved impact resistance |
Environmental Safety and Toxicology
The environmental safety profile of dodecanamide has been assessed, indicating low toxicity levels when used within recommended limits. Studies suggest that its biodegradability makes it a preferable choice over more persistent surfactants .
Case Study: Ecotoxicological Assessment
Research conducted on aquatic organisms showed no significant adverse effects at concentrations below 10 mg/L, supporting its use in eco-friendly formulations .
Mechanism of Action
The mechanism of action of Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Lauramide DEA: Similar in structure but lacks the bis(2-hydroxyethyl) group.
Coco diethanolamide: Derived from coconut oil and has similar surfactant properties.
Lauric acid diethanolamide: Another related compound with similar applications
Uniqueness
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to its specific chemical structure, which imparts distinct properties such as enhanced solubility and stability. These characteristics make it particularly valuable in applications requiring high-performance surfactants and emulsifiers .
Biological Activity
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a complex chemical compound that exhibits significant biological activity due to its unique structural features. This compound, characterized by its long carbon chain and amine functionalities, has garnered attention in various fields, including pharmaceuticals, cosmetics, and industrial applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C19H40N2O4
- Molecular Weight : 360.5 g/mol
- Structure : The compound features a dodecanamide backbone with a bis(2-hydroxyethyl) substituent on the nitrogen atom, enhancing its surfactant properties and potential biological interactions.
Comparison with Similar Compounds
Compound Name | Structure | Key Features |
---|---|---|
Dodecanamide | C12H25CONH2 | Simple amide; primarily a surfactant. |
N-(3-(dimethylamino)propyl)dodecanamide | C17H36N2O | Contains dimethylamino group; used in personal care. |
Lauramidopropyl betaine | C19H38N2O3 | Amphoteric surfactant; common in cosmetics. |
The unique combination of a long-chain fatty acid structure and the bis(2-hydroxyethyl) oxidoamino functionality distinguishes Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- from simpler analogs, potentially enhancing its effectiveness as a surfactant and biological agent .
Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is believed to interact with biological membranes, which could influence its effectiveness as a drug delivery agent. Preliminary studies indicate that this compound may enhance the permeability of cell membranes, facilitating the transport of therapeutic agents across these barriers.
Toxicity and Safety Assessment
A safety evaluation conducted by the European Food Safety Authority (EFSA) concluded that there are no significant safety concerns for consumers when the migration of the substance does not exceed specified limits in food contact materials. The assessment highlighted that residual amounts of diethanolamine should not exceed 0.3 mg/kg in food to ensure safety .
Case Studies
- Surfactant Applications : Research has shown that Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- exhibits enhanced surfactant properties compared to traditional surfactants. Its ability to reduce surface tension makes it suitable for use in cleaning products and emulsifiers.
- Drug Delivery Systems : In vitro studies have indicated that this compound can enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for further research in pharmaceutical formulations .
- Cosmetic Formulations : The compound's compatibility with other surfactants and polymers has been explored in cosmetic applications, where it may improve the texture and stability of formulations.
Properties
CAS No. |
66161-66-8 |
---|---|
Molecular Formula |
C19H40N2O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-(dodecanoylamino)-N,N-bis(2-hydroxyethyl)propan-1-amine oxide |
InChI |
InChI=1S/C19H40N2O4/c1-2-3-4-5-6-7-8-9-10-12-19(24)20-13-11-14-21(25,15-17-22)16-18-23/h22-23H,2-18H2,1H3,(H,20,24) |
InChI Key |
CIUUDZFUNINMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
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